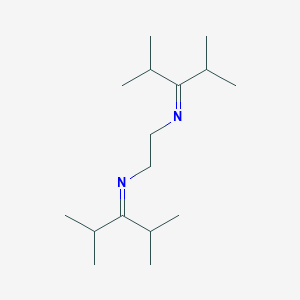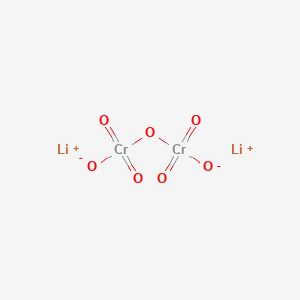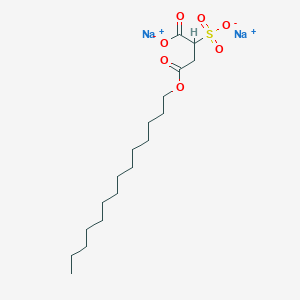![molecular formula C13H26O3Si B084876 (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane CAS No. 14857-35-3](/img/structure/B84876.png)
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane is a specialty silane coupling agent that contains an epoxycyclohexyl functional group and dialkoxy functional groups. This compound is primarily used to modify the surface of materials to improve their properties, making it a valuable component in various industrial applications.
Vorbereitungsmethoden
The synthesis of (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane typically involves the reaction of 1,2-Epoxy-4-vinylcyclohexane with Diethoxymethylsilane. The reaction conditions include a controlled temperature range and the presence of a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield of the compound.
Analyse Chemischer Reaktionen
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane undergoes various chemical reactions due to the presence of the epoxy and silane functional groups. Common reactions include:
Oxidation: The epoxy group can be oxidized under specific conditions to form diols.
Substitution: The silane group can undergo hydrolysis and condensation reactions, especially in the presence of moisture or water.
Addition: The epoxy group can participate in addition reactions with nucleophiles, leading to the formation of various products.
Wissenschaftliche Forschungsanwendungen
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent in the synthesis of epoxy-silica polymers, which are investigated for their use in stone conservation.
Biology: The compound’s ability to modify surfaces makes it useful in creating biocompatible materials for medical applications.
Industry: It is utilized in paints, coatings, adhesives, sealants, and rubbers as an adhesion promoter between organic polymers and inorganic substrates.
Wirkmechanismus
The mechanism of action of (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane involves its functional groups. The epoxy group provides a reactive site for further chemical reactions, while the silane group allows for bonding to various substrates. This dual functionality enables the compound to enhance the properties of materials by improving adhesion, durability, and resistance to environmental factors .
Vergleich Mit ähnlichen Verbindungen
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane is unique due to its combination of epoxy and silane functional groups. Similar compounds include:
2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane: This compound also contains an epoxy group but has three ethoxy groups instead of two.
(2-Methyldiethoxysilylethyl)cyclohexyloxirane: Another similar compound with slight variations in its molecular structure.
These compounds share similar applications but may differ in their reactivity and specific uses based on their functional groups.
Eigenschaften
IUPAC Name |
diethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3Si/c1-4-14-17(3,15-5-2)9-8-11-6-7-12-13(10-11)16-12/h11-13H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGKDLGXPOIMTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCC1CCC2C(C1)O2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347129 |
Source


|
| Record name | 2-(3,4-Epoxycyclohexyl)Ethylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14857-35-3 |
Source


|
| Record name | 2-(3,4-Epoxycyclohexyl)Ethylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)

![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)











